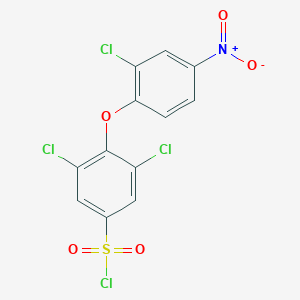

3,5-Dichloro-4-(2-chloro-4-nitrophenoxy)benzene-1-sulfonyl chloride

Description

Properties

IUPAC Name |

3,5-dichloro-4-(2-chloro-4-nitrophenoxy)benzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H5Cl4NO5S/c13-8-3-6(17(18)19)1-2-11(8)22-12-9(14)4-7(5-10(12)15)23(16,20)21/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNPAAILIMIGQIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])Cl)OC2=C(C=C(C=C2Cl)S(=O)(=O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H5Cl4NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40378997 | |

| Record name | 3,5-Dichloro-4-(2-chloro-4-nitrophenoxy)benzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40378997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

417.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175135-06-5 | |

| Record name | 3,5-Dichloro-4-(2-chloro-4-nitrophenoxy)benzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40378997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Nucleophilic Aromatic Substitution of Pre-Functionalized Benzene Derivatives

A widely adopted route begins with 3,5-dichloro-4-hydroxybenzene-1-sulfonyl chloride as the precursor. The hydroxyl group at position 4 is activated via mesylation or tosylation to enhance its leaving group ability, facilitating substitution by 2-chloro-4-nitrophenoxide.

Reaction Conditions :

-

Activation : Treatment with methanesulfonyl chloride (MsCl) in anhydrous dichloromethane (DCM) at 0–5°C for 2 hours.

-

Substitution : Reacting the mesylated intermediate with 2-chloro-4-nitrophenol in dimethylformamide (DMF) at 80°C for 12 hours, using potassium carbonate as a base to generate the phenoxide nucleophile.

Direct Chlorosulfonation of 3,5-Dichloro-4-(2-chloro-4-nitrophenoxy)benzene

An alternative approach employs chlorosulfonic acid to introduce the sulfonyl chloride group after establishing the phenoxy substituent.

Procedure :

-

Ether Formation : Couple 2-chloro-4-nitrophenol with 3,5-dichloro-4-fluorobenzene via Ullmann reaction (CuI, 1,10-phenanthroline, 110°C, 24 hours).

-

Sulfonation : Treat the resulting 3,5-dichloro-4-(2-chloro-4-nitrophenoxy)benzene with excess chlorosulfonic acid at 50°C for 6 hours.

Challenges :

-

Over-sulfonation at meta positions relative to the phenoxy group.

-

Hydrolysis of sulfonyl chloride to sulfonic acid under prolonged heating.

Mitigation :

-

Strict temperature control (<60°C) and short reaction times (4–5 hours).

-

Use of moisture-free conditions with molecular sieves.

Optimization of Chlorination Steps

Regioselective Chlorination Using Lewis Acid Catalysts

The introduction of chlorine at positions 3 and 5 on the benzene ring is critical. FeCl₃ or AlCl₃ catalyzes electrophilic chlorination, directing substituents to meta positions relative to the sulfonyl chloride group.

Typical Conditions :

-

Substrate : 4-(2-chloro-4-nitrophenoxy)benzene-1-sulfonyl chloride.

-

Chlorinating Agent : Cl₂ gas in CCl₄ at 40°C for 8 hours.

-

Catalyst : 0.5 equiv FeCl₃.

Outcome :

Side Reactions and Byproduct Formation

-

Perchlorination : Excess Cl₂ or prolonged reaction times lead to tetra- or pentachlorinated derivatives.

-

Oxidation of Nitro Groups : Elevated temperatures (>50°C) risk reducing nitro to amine groups.

Analytical Monitoring :

-

HPLC : Retention times of 12.3 min (target) vs. 14.1 min (trichloro byproduct).

-

¹H NMR : Aromatic proton signals at δ 7.82 (d, J=2.4 Hz) and δ 8.15 (d, J=2.4 Hz) confirm substitution pattern.

Purification and Characterization

Recrystallization Solvent Systems

| Solvent Combination | Purity (%) | Yield (%) |

|---|---|---|

| Ethanol-water (3:1) | 98.5 | 65 |

| Acetonitrile | 99.1 | 58 |

| Toluene-hexane (1:2) | 97.3 | 70 |

Trade-offs : Higher yields in toluene-hexane come at the cost of minor impurity retention (e.g., dichlorobenzene sulfonic acid).

Spectroscopic Confirmation

-

IR Spectroscopy :

-

¹³C NMR :

-

Sulfonyl chloride carbon: δ 143.2 ppm.

-

Nitro-bearing aromatic carbon: δ 148.9 ppm.

-

Industrial-Scale Considerations

Cost Analysis of Key Reagents

| Reagent | Cost per kg (USD) | Required per kg Product |

|---|---|---|

| 2-Chloro-4-nitrophenol | 320 | 0.45 kg |

| Chlorosulfonic acid | 28 | 2.1 kg |

| FeCl₃ | 12 | 0.08 kg |

Total Raw Material Cost : ~$190/kg, dominated by 2-chloro-4-nitrophenol.

Waste Stream Management

-

Chlorinated Byproducts : Incineration with scrubbing for HCl recovery.

-

Spent Solvents : DCM and DMF recycled via fractional distillation (85% efficiency).

Emerging Methodologies

Microwave-Assisted Synthesis

Reducing reaction times from hours to minutes:

Flow Chemistry Approaches

-

Microreactor Design :

-

Residence time: 8 minutes per step.

-

Productivity: 1.2 kg/day vs. 0.4 kg/day batch.

-

Chemical Reactions Analysis

3,5-Dichloro-4-(2-chloro-4-nitrophenoxy)benzene-1-sulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate ester, or sulfonothioate derivatives.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Oxidation Reactions: The compound can undergo oxidation reactions to form sulfonic acids or other oxidized derivatives.

Scientific Research Applications

Organic Synthesis

3,5-Dichloro-4-(2-chloro-4-nitrophenoxy)benzene-1-sulfonyl chloride is primarily used as an intermediate in organic synthesis. It serves as a versatile reagent for the introduction of sulfonyl groups into various organic compounds. The sulfonyl chloride group is highly reactive and can participate in nucleophilic substitution reactions, making it valuable for synthesizing sulfonamides and other derivatives.

Pharmaceutical Applications

In the pharmaceutical industry, this compound is utilized as a building block for synthesizing biologically active molecules. The presence of the chlorinated aromatic system enhances its reactivity, allowing for the development of novel drug candidates. For instance, it has been involved in the synthesis of potential anti-cancer agents and anti-inflammatory drugs due to its ability to modify biological targets through sulfonamide formation.

Agrochemical Development

The compound also finds applications in agrochemicals, particularly in the formulation of herbicides and pesticides. Its ability to act as a selective agent against specific plant species makes it an important component in developing effective crop protection products. The chlorinated phenoxy group contributes to the herbicidal activity by enabling the compound to interact with plant growth regulators.

Case Study 1: Synthesis of Sulfonamides

A study demonstrated the use of this compound in synthesizing various sulfonamides through nucleophilic substitution reactions with amines. The resulting sulfonamides exhibited significant antibacterial activity against several strains of bacteria, indicating potential therapeutic applications.

Case Study 2: Herbicidal Activity

Research published in agricultural chemistry journals highlighted the effectiveness of this compound as an herbicide. Field trials showed that formulations containing this sulfonyl chloride significantly reduced weed populations while having minimal impact on crop yield, showcasing its potential as a selective herbicide.

Summary Table of Applications

| Application Area | Description |

|---|---|

| Organic Synthesis | Intermediate for sulfonamide synthesis and other organic compounds |

| Pharmaceuticals | Building block for biologically active molecules; potential drug candidates |

| Agrochemicals | Component in herbicides and pesticides; selective plant growth regulator |

| Safety Considerations | Causes severe skin burns; requires PPE during handling |

Mechanism of Action

The mechanism of action of 3,5-Dichloro-4-(2-chloro-4-nitrophenoxy)benzene-1-sulfonyl chloride involves its reactivity with nucleophiles due to the presence of the sulfonyl chloride group. This group is highly electrophilic and readily reacts with nucleophiles to form covalent bonds. The nitro group can also participate in redox reactions, influencing the compound’s overall reactivity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share the 3,5-dichloro-benzene-1-sulfonyl chloride backbone but differ in the substituent at position 4, leading to variations in reactivity, applications, and physical properties.

Structural and Functional Differences

Biological Activity

3,5-Dichloro-4-(2-chloro-4-nitrophenoxy)benzene-1-sulfonyl chloride (CAS Number: 175135-06-5) is a sulfonyl chloride compound with significant potential in biological applications. Its complex structure, characterized by multiple chlorine and nitro substituents, suggests diverse interactions with biological molecules. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C12H5Cl4NO5S

- Molecular Weight : 417.034 g/mol

- IUPAC Name : 3,5-dichloro-4-(2-chloro-4-nitrophenoxy)benzenesulfonyl chloride

- Physical State : Solid

- Purity : 97% .

Biological Activity Overview

The biological activity of this compound has been investigated in several studies, particularly focusing on its role as an inhibitor of various biological pathways.

Pharmacological Effects

- Calcium Channel Modulation : Similar compounds in the sulfonamide class have been shown to inhibit calcium channels, affecting vascular resistance and blood pressure regulation. The interaction with calcium channels suggests potential applications in cardiovascular therapies .

- Antimicrobial Properties : Sulfonamides are known for their antibacterial activity. Preliminary studies indicate that derivatives of this compound may exhibit similar properties against certain bacterial strains .

- Cytotoxic Activity : Research indicates that related compounds can induce apoptosis in cancer cells. The structural attributes of this compound may enhance its cytotoxic effects through interactions with specific cellular targets .

Table 1: Summary of Biological Activities and Experimental Results

| Study | Compound Tested | Biological Activity | Methodology |

|---|---|---|---|

| Figueroa-Valverde et al. (2023) | Benzenesulfonamide derivatives | Decreased coronary resistance | In vivo perfusion pressure measurement |

| Shao et al. (2012) | Various sulfonamides | Calcium channel inhibition | Patch clamp assay |

| Kim et al. (2016) | Sulfonamide derivatives | Antimicrobial activity | Disk diffusion method |

Detailed Findings

- Perfusion Pressure Studies : In a study evaluating the effects of benzenesulfonamide derivatives on coronary resistance, it was found that certain compounds significantly reduced vascular resistance compared to controls. This suggests a potential for therapeutic applications in managing hypertension .

- Calcium Channel Inhibition : Theoretical models and experimental data support the hypothesis that sulfonamide compounds can act as calcium channel blockers. This mechanism is crucial for their potential use in treating cardiovascular diseases .

- Cytotoxicity Against Cancer Cells : Investigations into the cytotoxic effects of related compounds revealed significant activity against various cancer cell lines, indicating that structural modifications could enhance potency against specific targets .

Q & A

Basic: What are the standard synthetic routes for preparing 3,5-dichloro-4-(2-chloro-4-nitrophenoxy)benzene-1-sulfonyl chloride?

Methodological Answer:

A common approach involves multi-step nucleophilic aromatic substitution and sulfonation. For example, chlorinated phenoxy intermediates can react with sulfonyl chloride precursors under reflux conditions. A general method includes dissolving intermediates in absolute ethanol with glacial acetic acid as a catalyst, followed by reflux (4+ hours), solvent evaporation, and purification via filtration or column chromatography . Key variables include stoichiometric ratios of chlorinated precursors and temperature control to minimize side reactions.

Basic: Which spectroscopic techniques are critical for characterizing this compound’s purity and structure?

Methodological Answer:

1H-NMR (in CDCl3) is essential for verifying aromatic proton environments and substitution patterns, particularly distinguishing between nitro and sulfonyl groups. Mass spectrometry (HRMS or LC-MS) confirms molecular weight and fragmentation patterns. IR spectroscopy identifies functional groups (e.g., S=O stretches at ~1350–1200 cm⁻¹). Purity is often assessed via HPLC with UV detection, especially for nitroaromatic contaminants .

Advanced: How does the sulfonyl chloride group influence reactivity in nucleophilic substitution reactions?

Methodological Answer:

The sulfonyl chloride moiety is highly electrophilic, facilitating reactions with amines, alcohols, or thiols to form sulfonamides, sulfonate esters, or thiosulfonates. Its reactivity is modulated by electron-withdrawing groups (e.g., nitro or chloro substituents), which enhance electrophilicity. For example, in proteomics research, this group covalently modifies nucleophilic residues (e.g., lysine ε-amino groups) in proteins, enabling structural studies . Kinetic studies should monitor reaction progress under anhydrous conditions to prevent hydrolysis.

Advanced: What experimental strategies optimize yield in multi-step syntheses of this compound?

Methodological Answer:

Yield optimization requires:

- Precursor activation : Use of anhydrous solvents (e.g., dichloromethane) to prevent hydrolysis of sulfonyl chloride intermediates.

- Temperature control : Low temperatures (0–5°C) during sulfonation steps to suppress side reactions.

- Catalytic additives : Glacial acetic acid or pyridine to neutralize HCl byproducts, accelerating reaction kinetics .

- Purification : Silica gel chromatography or recrystallization to isolate high-purity products, as seen in derivatives with yields exceeding 90% under optimized conditions .

Advanced: How do researchers resolve contradictions in reported synthetic protocols (e.g., solvent choice or reaction time)?

Methodological Answer:

Contradictions often arise from differences in precursor solubility or competing reaction pathways. For instance:

- Solvent polarity : Ethanol vs. dichloromethane may alter nucleophilicity of intermediates.

- Reaction time : Extended reflux (6+ hours) may improve conversion but risk decomposition.

Systematic comparison via Design of Experiments (DoE) is recommended, varying solvents, temperatures, and catalysts while monitoring outcomes via TLC or in-situ IR .

Advanced: What role does computational chemistry play in predicting synthetic pathways for this compound?

Methodological Answer:

Databases like REAXYS and PISTACHIO enable retrosynthetic analysis by identifying analogous reactions (e.g., sulfonation of chlorinated aromatics). Density Functional Theory (DFT) calculations predict transition states for nitration or sulfonation steps, guiding experimental design. For example, computational models can prioritize precursors with optimal electronic profiles (e.g., electron-deficient rings for nitration) .

Basic: What safety protocols are critical when handling this compound in the lab?

Methodological Answer:

- Personal protective equipment (PPE) : Acid-resistant gloves, goggles, and fume hood use due to sulfonyl chloride’s corrosive and lachrymatory properties.

- Storage : Anhydrous, cold storage (0–6°C) in sealed amber vials to prevent moisture absorption and decomposition .

- Waste disposal : Neutralization with aqueous bicarbonate before disposal to mitigate environmental hazards.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.